3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol
CAS No.:
Cat. No.: VC13898079
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-9-ol |
| Standard InChI | InChI=1S/C13H16N2O/c1-15-6-4-10-11-8-9(16)2-3-12(11)14-13(10)5-7-15/h2-3,8,14,16H,4-7H2,1H3 |
| Standard InChI Key | OOROJSRWMMKEQK-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(CC1)NC3=C2C=C(C=C3)O |
| Canonical SMILES | CN1CCC2=C(CC1)NC3=C2C=C(C=C3)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
The molecular formula of 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol . Its monoisotopic mass is 216.126263 Da, and the compound exhibits moderate polarity due to the hydroxyl group, which influences its solubility and pharmacokinetic properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-9-ol |
| SMILES | CN1CCC2=C(CC1)NC3=C2C=C(C=C3)O |
| InChI Key | OOROJSRWMMKEQK-UHFFFAOYSA-N |
The SMILES string CN1CCC2=C(CC1)NC3=C2C=C(C=C3)O delineates the azepine ring fused to an indole moiety, with the methyl group at nitrogen and the hydroxyl group on the aromatic ring .
Structural Elucidation and Conformational Analysis
X-ray crystallography and NMR studies confirm that the azepine ring adopts a boat conformation, while the indole system remains planar . The hydroxyl group at position 9 participates in intramolecular hydrogen bonding with the adjacent nitrogen atom, stabilizing the structure . Density functional theory (DFT) calculations suggest that the methyl group at position 3 introduces steric hindrance, affecting ligand-receptor interactions .
Synthesis and Derivative Development
Key Derivatives and Modifications
The fumarate salt DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate) is a prominent derivative with enhanced pharmacological activity . Its synthesis involves protonation of the parent compound with fumaric acid, improving solubility and bioavailability . Another derivative, 9-methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole (PubChem CID: 370423), replaces the hydroxyl group with a methoxy moiety, altering receptor binding affinity .
Pharmacological Profile and Mechanism of Action
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
DM506 exhibits non-competitive inhibition of α7 and α9α10 nAChRs, with IC₅₀ values of 6.4 ± 0.5 μM and 5.1 ± 0.3 μM, respectively . This selectivity contrasts with ibogaine, which shows weaker affinity for these subtypes . Mechanistic studies reveal that DM506 binds to allosteric sites:
-
For α7 nAChRs: Interaction with a cytoplasmic domain near the transmembrane region, inducing voltage-dependent inhibition .
-
For α9α10 nAChRs: Binding at the extracellular-transmembrane junction, specifically the α10(+)/α10(–) and α10(+)/α9(–) interfaces .
Table 2: Inhibitory Potency of DM506 at nAChR Subtypes
| nAChR Subtype | IC₅₀ (μM) |
|---|---|
| α9α10 | 5.1 ± 0.3 |
| α7β2 | 5.6 ± 0.2 |
| α7 | 6.4 ± 0.5 |
| α6/α3β2β3 | 25 ± 1 |
| α4β2 | 62 ± 4 |
Monoamine Transporter Affinity
Compared to ibogaine, 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol derivatives show 8–10-fold higher affinity for dopamine transporters (DAT) . For instance, compound 9 (a phenyl-substituted analogue) binds to DAT with a Kᵢ of 12 nM, versus 110 nM for ibogaine . This enhanced activity correlates with structural modifications that increase lipophilicity and steric complementarity .
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